molecular formula C18H22N6O3S B2452210 Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate CAS No. 1902927-01-8

Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate

Cat. No.: B2452210
CAS No.: 1902927-01-8
M. Wt: 402.47
InChI Key: YYAGBBDLNDPISV-UHFFFAOYSA-N
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Description

Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophoric elements: a [1,2,4]triazolo[4,3-b]pyridazine core and a thiophene ring. The [1,2,4]triazolo[4,3-b]pyridazine system is a nitrogen-rich heterocycle known for its versatile biological activities and is frequently explored in the development of kinase inhibitors . The presence of the thiophen-2-yl substituent at the 6-position of this core is a critical feature, as heteroaromatic groups like thiophene are commonly used to optimize drug-like properties, including potency and metabolic stability . The molecule is further functionalized with a tert-butyloxycarbonyl (Boc)-protected amino acid derivative, which introduces a chiral center and provides a handle for further synthetic manipulation. This Boc group is a standard protecting group in organic synthesis, allowing researchers to readily generate diverse analogs for structure-activity relationship (SAR) studies. Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been investigated as potent inhibitors of various biological targets, including p38 mitogen-activated protein (MAP) kinase, which is a key signaling enzyme implicated in the production of inflammatory cytokines . Research into similar structures suggests potential utility in developing therapeutic agents for a range of conditions, such as rheumatoid arthritis, Crohn's disease, and other inflammatory disorders . This product is intended for research purposes as a chemical reference standard or a key intermediate in the synthesis of more complex bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-11(20-17(26)27-18(2,3)4)16(25)19-10-15-22-21-14-8-7-12(23-24(14)15)13-6-5-9-28-13/h5-9,11H,10H2,1-4H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAGBBDLNDPISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate, identified by CAS number 1902950-58-6, is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O3SC_{18}H_{22}N_{6}O_{3}S with a molecular weight of 402.5 g/mol. The structure features a triazolo-pyridazine core that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₂N₆O₃S
Molecular Weight402.5 g/mol
CAS Number1902950-58-6

Antiparasitic Activity

Recent studies have highlighted the compound's activity against Cryptosporidium species, which cause significant gastrointestinal diseases. In vitro assays have demonstrated that the compound exhibits moderate potency with an effective concentration (EC50) of approximately 2.1 μM against C. parvum. Furthermore, it has shown efficacy in various in vivo models, including mouse and calf infections, suggesting potential as a therapeutic agent for cryptosporidiosis .

Anticancer Potential

The triazole derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. For instance, studies on related triazole compounds have shown significant cytotoxicity against MCF-7 breast cancer cells . The mechanism appears to involve the inhibition of key kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with specific structural features. Modifications to the aryl groups and linker regions can significantly enhance potency and selectivity. For example, optimizing the urea linker in related compounds has been shown to improve their antiparasitic efficacy while minimizing cardiotoxicity associated with hERG channel inhibition .

Case Studies

  • In Vivo Efficacy : A study evaluated the compound's efficacy in a gnotobiotic piglet model infected with C. hominis, demonstrating promising results in reducing parasite load compared to controls.
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that modifications to the thiophene ring could enhance cytotoxic effects, highlighting the importance of structural optimization in drug development .

Scientific Research Applications

Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a carbamate moiety, and a triazolopyridazine derivative. It has potential applications in medicinal chemistry and organic synthesis because of its diverse functional groups that can interact with biological systems.

Scientific Research Applications

  • Potential biological activities Compounds containing triazole rings are known for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound may depend on its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
  • Essential studies Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. These studies often involve identifying and validating the molecular targets of the compound, assessing its effects on cellular pathways and processes, and evaluating its efficacy in preclinical models of disease.

Q & A

Q. How can researchers design stability studies to assess the compound’s shelf life under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light to simulate long-term degradation. Monitor via HPLC for purity changes .
  • Lyophilization Trials : Test freeze-dried vs. solution-phase stability, focusing on carbamate hydrolysis or oxidation of the thiophene ring .
  • Container Screening : Compare stability in glass vs. polymer containers to assess adsorption/leaching effects .

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